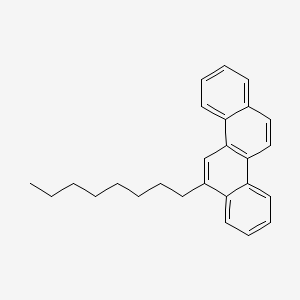

6-n-Octylchrysene

Descripción

6-n-Octylchrysene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a chrysene backbone substituted with an n-octyl group at the 6-position. Chrysene, a four-ring benzenoid compound, is classified under phenanthrene derivatives and is structurally related to carcinogenic PAHs like benzo[a]pyrene .

Propiedades

Número CAS |

56248-66-9 |

|---|---|

Fórmula molecular |

C26H28 |

Peso molecular |

340.5 g/mol |

Nombre IUPAC |

6-octylchrysene |

InChI |

InChI=1S/C26H28/c1-2-3-4-5-6-7-13-21-19-26-22-14-9-8-12-20(22)17-18-25(26)24-16-11-10-15-23(21)24/h8-12,14-19H,2-7,13H2,1H3 |

Clave InChI |

KTSUECCHGKCKHX-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41 |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 6-Octylchrysene typically involves the alkylation of chrysene. One common method is the Friedel-Crafts alkylation, where chrysene reacts with an octyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Análisis De Reacciones Químicas

6-Octylchrysene can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). .

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). .

Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur on the aromatic rings of 6-Octylchrysene. .

Aplicaciones Científicas De Investigación

6-Octylchrysene has several applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons (PAHs) in various chemical reactions and environmental processes

Biology: Research on 6-Octylchrysene includes its interactions with biological systems, particularly its potential mutagenic and carcinogenic effects

Medicine: While not widely used in medicine, studies on 6-Octylchrysene contribute to understanding the health impacts of PAHs and developing strategies to mitigate their effects

Industry: In industrial applications, 6-Octylchrysene can be used in the synthesis of advanced materials, such as organic semiconductors and other functional materials

Mecanismo De Acción

The mechanism of action of 6-Octylchrysene involves its interaction with cellular components, particularly DNA. As a PAH, it can intercalate into DNA strands, causing mutations and potentially leading to carcinogenesis. The molecular targets include DNA bases, and the pathways involved are those related to DNA repair and cell cycle regulation .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs of 6-n-Octylchrysene include:

- 6-Hydroxychrysene : Substituted with a hydroxyl group at the 6-position, this compound exhibits increased polarity and hydrogen-bonding capacity compared to this compound. Its CAS number (37515-51-8) and PubChem ID (37766) confirm its classification as a chrysene derivative .

- Unsubstituted Chrysene: Lacking functional groups, it is less reactive in organic reactions and less soluble in nonpolar solvents.

Physicochemical Properties (Hypothetical Comparison)

| Property | This compound | 6-Hydroxychrysene | 6-Methylchrysene | Chrysene |

|---|---|---|---|---|

| LogP (Octanol-Water) | ~8.2 (estimated) | ~3.5 | ~5.0 | ~5.6 |

| Melting Point (°C) | <100 (predicted) | >250 | ~180 | 254–256 |

| Solubility in Hexane | High | Low | Moderate | Low |

Note: LogP values are estimated based on alkyl/hydroxyl substituent contributions .

The n-octyl group in this compound significantly increases its hydrophobicity (LogP ~8.2), facilitating applications in lipid-rich environments or as a structural component in supramolecular assemblies. In contrast, 6-Hydroxychrysene’s hydroxyl group introduces hydrogen-bonding interactions, making it more suitable for aqueous-phase reactions or biological targeting .

Actividad Biológica

6-n-Octylchrysene is a polycyclic aromatic hydrocarbon (PAH) known for its potential biological activities, particularly in relation to carcinogenicity and environmental toxicity. Its structure consists of a chrysene core with an octyl side chain, which influences its solubility and biological interactions.

- Molecular Formula : C₁₈H₁₈

- Molecular Weight : 226.34 g/mol

- Structure : The compound features a fused ring system characteristic of PAHs, contributing to its hydrophobic nature and potential for bioaccumulation.

Carcinogenicity

Research indicates that this compound exhibits significant carcinogenic potential. Studies have shown that:

- It can induce tumors in laboratory animals when administered in sufficient doses.

- Its metabolic activation leads to the formation of reactive intermediates that can bind to DNA, resulting in mutations.

Toxicity Studies

Toxicity assessments have been conducted using various model organisms:

- Fish : In studies involving fish species, this compound demonstrated acute toxicity, affecting survival rates and causing physiological stress.

- Daphnia : Chronic exposure studies revealed reproductive and developmental effects in Daphnia species, indicating potential impacts on aquatic ecosystems.

The metabolism of this compound involves enzymatic conversion primarily by cytochrome P450 enzymes. This metabolic pathway leads to the formation of epoxides and other reactive metabolites that are implicated in its genotoxic effects.

Case Studies

A notable case study involved the assessment of this compound's effects on human cell lines:

- Study Design : Human bronchial epithelial cells were exposed to varying concentrations of this compound.

- Findings : The study reported increased levels of DNA adducts and markers of oxidative stress, supporting its role as a potential lung carcinogen.

Key Findings

- DNA Damage : Cells exposed to this compound showed significant DNA strand breaks.

- Oxidative Stress : Elevated levels of reactive oxygen species (ROS) were observed, indicating oxidative damage mechanisms.

Environmental Impact

Given its hydrophobic nature, this compound has a high potential for bioaccumulation in aquatic organisms, raising concerns about its ecological impact. Monitoring programs have highlighted its presence in sediments and biota in contaminated sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.